Cas no 2171783-60-9 (3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid)
3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid
- EN300-1540540
- 2171783-60-9
- 3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}oxolane-2-carboxylic acid
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- Inchi: 1S/C25H28N2O7/c28-22(27-21-9-13-33-23(21)24(29)30)10-12-32-14-11-26-25(31)34-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21,23H,9-15H2,(H,26,31)(H,27,28)(H,29,30)
- InChI Key: OJPWMAAZTAERDS-UHFFFAOYSA-N
- SMILES: O1CCC(C1C(=O)O)NC(CCOCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 468.18965124g/mol
- Monoisotopic Mass: 468.18965124g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 123Ų
3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1540540-0.05g |
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}oxolane-2-carboxylic acid |
2171783-60-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1540540-0.1g |
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}oxolane-2-carboxylic acid |
2171783-60-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1540540-0.25g |
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}oxolane-2-carboxylic acid |
2171783-60-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1540540-0.5g |
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}oxolane-2-carboxylic acid |
2171783-60-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1540540-1.0g |
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}oxolane-2-carboxylic acid |
2171783-60-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1540540-2.5g |
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}oxolane-2-carboxylic acid |
2171783-60-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1540540-5.0g |
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}oxolane-2-carboxylic acid |
2171783-60-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1540540-10.0g |
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}oxolane-2-carboxylic acid |
2171783-60-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1540540-50mg |
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}oxolane-2-carboxylic acid |
2171783-60-9 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1540540-100mg |
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}oxolane-2-carboxylic acid |
2171783-60-9 | 100mg |
$2963.0 | 2023-09-26 |
3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid
Introduction to 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic Acid (CAS No. 2171783-60-9)
3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid, identified by its CAS number 2171783-60-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a combination of amino acid derivatives, heterocyclic structures, and functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid incorporates several key functional elements. The presence of a fluorenylmethoxycarbonyl (Fmoc) group suggests its utility in peptide synthesis and modification, a critical aspect in the development of peptide-based therapeutics. The oxolane ring, a five-membered heterocycle, introduces additional complexity and potential for conformational flexibility, which can be exploited in designing molecules with specific binding affinities or metabolic stability.
The compound's backbone features an amide linkage connected to an ethoxypropanamido moiety, which contributes to its solubility and interaction with biological targets. This structural motif is frequently employed in the design of bioactive molecules due to its ability to form hydrogen bonds and stabilize protein-ligand interactions. The carboxylic acid group at the terminus further enhances its reactivity, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been a growing interest in the development of novel scaffolds for drug discovery, particularly those derived from natural product-inspired structures or designed to mimic known bioactive molecules. The structural features of 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid align well with these trends, as it combines elements that are known to enhance pharmacological properties such as solubility, bioavailability, and target specificity.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The fluorenylmethoxycarbonyl group not only serves as a protecting group in peptide synthesis but also can be used to link the compound to larger biomolecules or imaging agents, facilitating applications in diagnostic and therapeutic contexts. The oxolane ring's conformational flexibility allows for the exploration of different binding modes with biological targets, which is crucial for optimizing drug efficacy and minimizing off-target effects.
The amine functionalities present in the molecule provide multiple sites for chemical modification, enabling the synthesis of derivatives with tailored properties. For instance, coupling this compound with other pharmacophores or appending functional groups such as fluorophores or affinity tags can expand its utility in high-throughput screening assays or as probes for biochemical pathways.
The carboxylic acid group at the end of the molecule can be further functionalized through esterification or amidation reactions, allowing for the creation of prodrugs or conjugates that enhance delivery or target specificity. These modifications are particularly relevant in oncology and immunotherapy, where targeted delivery systems are essential for improving therapeutic outcomes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging these tools, scientists have been able to identify novel lead compounds more efficiently. In the context of 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid, computational studies have suggested potential interactions with enzymes and receptors involved in various disease pathways.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations has been instrumental in constructing the complex framework efficiently.
The versatility of 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid extends beyond its role as an intermediate in drug development. It has also been explored as a building block for materials science applications, where its unique structural features contribute to the development of novel polymers or functional materials.
In conclusion, 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}oxolane-2-carboxylic acid (CAS No. 2171783-60-9) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its intricate structure, combined with its reactivity and modularity, makes it a valuable asset for chemists and biologists alike. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutics and materials.
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